N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide
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Overview
Description
N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide is a chemical compound with the molecular formula C16H19ClN2O2 and a molecular weight of 306.79 g/mol This compound is known for its unique structure, which includes a cyclopropyl group, a furan ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and disposing of chemical reagents.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Another compound with a cyclopropyl group and benzamide moiety, but with different substituents and biological activities.
N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its combination of a cyclopropyl group, furan ring, and benzamide moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(furan-2-ylmethylamino)methyl]benzamide |
InChI |
InChI=1S/C16H18N2O2/c19-16(18-14-7-8-14)13-5-3-12(4-6-13)10-17-11-15-2-1-9-20-15/h1-6,9,14,17H,7-8,10-11H2,(H,18,19) |
InChI Key |
SDGXXFYOLBOOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CNCC3=CC=CO3 |
Origin of Product |
United States |
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